2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine
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Overview
Description
2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine is a compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The trifluoromethyl group attached to the thiazole ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl sulfonates or trifluoromethyl iodide . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The choice of solvents, catalysts, and purification methods is optimized to meet industrial standards and regulatory requirements .
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
Uniqueness
2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C6H7F3N2S |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine |
InChI |
InChI=1S/C6H7F3N2S/c7-6(8,9)5-11-3-4(12-5)1-2-10/h3H,1-2,10H2 |
InChI Key |
YVQADHGTYSGYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CCN |
Origin of Product |
United States |
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